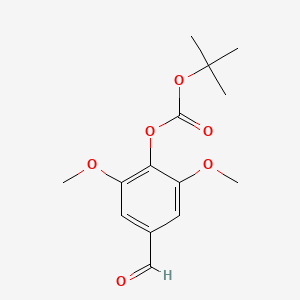
Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate
Übersicht
Beschreibung
Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate is a chemical compound with the CAS Number: 1393845-71-0 . It has a molecular weight of 282.29 and its IUPAC name is tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18O6/c1-14(2,3)20-13(16)19-12-10(17-4)6-9(8-15)7-11(12)18-5/h6-8H,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 282.29 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Ortho-Linked Polyamides
A study by Hsiao et al. (2000) focused on the synthesis of polyamides using dicarboxylic acid derived from 4-tert-butylcatechol. These polyamides were noncrystalline, soluble in polar solvents, and formed transparent, flexible films. They displayed high thermal stability and are potentially useful in materials science.
Gold(I)-Catalyzed Formation of Cyclic Carbonates
Buzas and Gagosz (2006) explored the gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates into cyclic carbonates Buzas & Gagosz, 2006. This process facilitated the synthesis of various cyclic carbonates under mild conditions.
Electrochemical Oxidation Studies
Richards and Evans (1977) investigated the electrochemical oxidation of derivatives of tert-butylcatechol, including 2,6-di-tert-butyl-4-isopropylphenol Richards & Evans, 1977. The study revealed insights into the formation of oxidation products and their stability.
Steric Effects in Formylation Reactions
The research by Huang et al. (2008) demonstrated how steric effects of alkyl groups influence the formation of by-products in the formylation of dialkylphenols, including 2,4-di-tert-butylphenol Huang et al., 2008. This research is significant in understanding chemical reaction dynamics.
Development of Environmentally Friendly Polycarbonates
Tsai et al. (2016) worked on the production of biocompatible polymers via copolymerization of carbon dioxide, using tert-butyl derivatives as monomers Tsai et al., 2016. This research contributes to the development of environmentally benign materials.
Copolymerization and Terpolymerization Studies
Auer et al. (2004) explored the copolymerization of vinyl-substituted phenolic antioxidants, including derivatives of tert-butylphenol Auer et al., 2004. This study is relevant in the field of polymer chemistry, particularly in the creation of polyketones with intramolecular stabilizers.
Comparative Study of Redox Properties
Panda et al. (2003) conducted a comparative study of the redox properties of thiapyrylium pentamethine dyes, including derivatives with tert-butyl and 2,6-dimethylphenyl substituents Panda et al., 2003. This research has implications in the field of organic electronics and photonics.
Safety And Hazards
The safety information available indicates that the compound is associated with the GHS07 pictogram . The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
tert-butyl (4-formyl-2,6-dimethoxyphenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-14(2,3)20-13(16)19-12-10(17-4)6-9(8-15)7-11(12)18-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYDFGZRVSBRCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=C(C=C(C=C1OC)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901163008 | |
| Record name | Carbonic acid, 1,1-dimethylethyl 4-formyl-2,6-dimethoxyphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901163008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-formyl-2,6-dimethoxyphenyl carbonate | |
CAS RN |
1393845-71-0 | |
| Record name | Carbonic acid, 1,1-dimethylethyl 4-formyl-2,6-dimethoxyphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393845-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, 1,1-dimethylethyl 4-formyl-2,6-dimethoxyphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901163008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



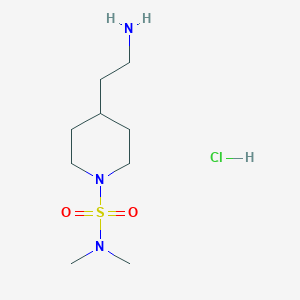
![[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride](/img/structure/B1402616.png)
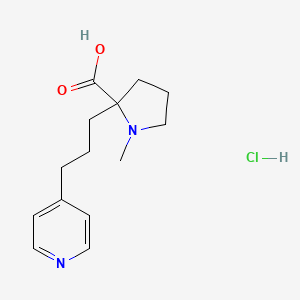
![3-[4-(3-Fluoro-phenyl)-1H-pyrazol-3-yl]-piperidine hydrochloride](/img/structure/B1402618.png)
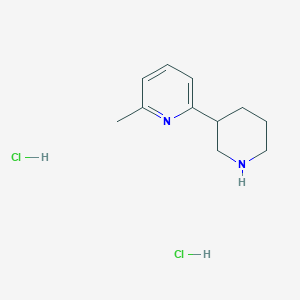
![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid methylamide dihydrochloride](/img/structure/B1402620.png)
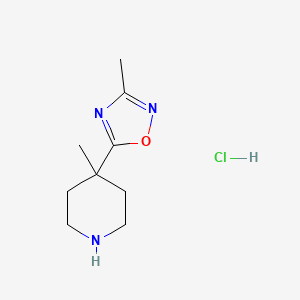
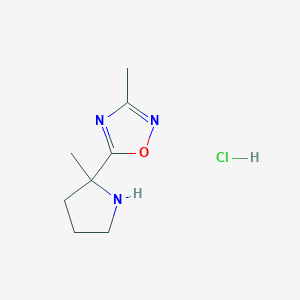
![2-Chloro-7-methylimidazo[1,5-b]pyridazine](/img/structure/B1402626.png)
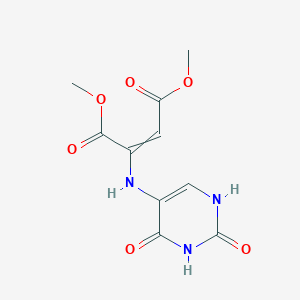
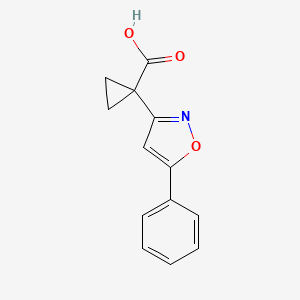
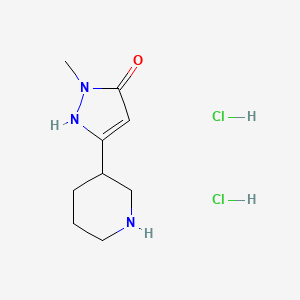
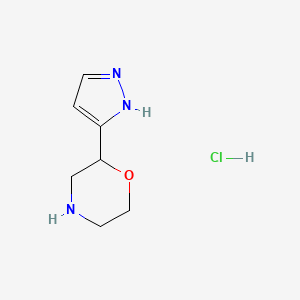
![2-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402636.png)